N-MOM-Cefditoren Pivoxil
Description
Properties
Molecular Formula |
C₂₇H₃₂N₆O₈S₃ |
|---|---|
Molecular Weight |
664.77 |
Origin of Product |
United States |
Synthetic Methodologies and Routes for N Mom Cefditoren Pivoxil
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of N-MOM-Cefditoren Pivoxil reveals a convergent synthetic strategy. The primary disconnection breaks the amide bond linking the cephem nucleus and the aminothiazole side chain. This leads to two key precursors: the Cefditoren (B193786) Pivoxil mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid, and an N-MOM protected 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivative.
Further deconstruction of the Cefditoren Pivoxil mother nucleus through a Wittig reaction disconnection reveals simpler starting materials: a 7-amino-3-phosphoniomethyl-3-cephem-4-carboxylate derivative and 4-methylthiazole-5-carbaldehyde. The N-MOM protected side chain can be traced back to 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, which would be protected with a MOM group in a dedicated step. The pivoxil ester group is typically introduced in the final stages of the synthesis.
The key precursors identified through this analysis are:
A suitable 7-aminocephalosporanic acid (7-ACA) derivative.
4-methylthiazole-5-carbaldehyde.
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Chloromethyl methyl ether (MOM-Cl) for the introduction of the MOM protecting group.
Pivaloyloxymethyl iodide (POM-I) for the esterification step.
Development and Optimization of Synthetic Pathways
The development of synthetic pathways for this compound has been driven by the need for high yields, stereoselectivity, and process efficiency. Research has focused on optimizing each step of the synthesis, from the formation of the key intermediates to their final coupling and deprotection.
Novel Synthetic Approaches
Novel approaches to the synthesis of this compound have explored alternative methods for the construction of the cephem nucleus and the introduction of the vinylthiazole side chain. One notable innovation is the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form the C-C double bond of the vinylthiazole moiety. This can offer advantages in terms of stereoselectivity over the traditional Wittig reaction.
The use of the N-MOM protecting group on the aminothiazole ring is a strategic choice to prevent side reactions during the amide coupling step. The MOM group is known for its stability under a range of reaction conditions and its relatively mild deprotection conditions, typically acidic hydrolysis.
Evaluation of Reaction Conditions and Reagents
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that have been evaluated include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (B109758) and N,N-dimethylformamide are commonly used solvents in cephalosporin (B10832234) synthesis.
Base: In the Wittig reaction, the choice of base is crucial for the formation of the ylide. Common bases include triethylamine (B128534) and sodium hexamethyldisilazide.
Temperature: Reaction temperatures are carefully controlled to minimize side reactions and degradation of the sensitive β-lactam ring.
Catalyst: For cross-coupling reactions, the selection of the palladium catalyst and ligands is essential for achieving high efficiency and stereoselectivity.
The table below summarizes typical reagents and conditions for key synthetic steps.
| Reaction Step | Reagents | Typical Conditions | Key Considerations |
| N-MOM Protection | 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, MOM-Cl, Base (e.g., DIPEA) | Anhydrous solvent (e.g., DCM), 0°C to room temperature | Stoichiometry of reagents, exclusion of moisture |
| Wittig Reaction | 7-amino-3-phosphoniomethyl-3-cephem-4-carboxylate derivative, 4-methylthiazole-5-carbaldehyde, Base | Anhydrous solvent (e.g., THF), low temperature | Stereoselectivity (Z-isomer is desired) |
| Amide Coupling | N-MOM protected side chain, Cefditoren mother nucleus, Coupling agent (e.g., DCC, EDC) | Anhydrous solvent (e.g., DMF), low temperature | Prevention of racemization |
| Esterification | Cefditoren acid, Pivaloyloxymethyl iodide (POM-I), Base | Biphasic solvent system, phase transfer catalyst | Reaction time and temperature to avoid degradation |
| Deprotection | This compound, Acid (e.g., HCl in methanol) | Mild acidic conditions | Selective removal of the MOM group without cleaving other functionalities |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of increasing importance. The goal is to minimize the environmental impact of the manufacturing process by reducing waste, using less hazardous substances, and improving energy efficiency. Key green chemistry metrics that are considered include Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Specific strategies for a greener synthesis include:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids.
Catalytic Reactions: Employing catalytic methods, such as enzymatic resolutions or metal-catalyzed cross-couplings, to reduce the need for stoichiometric reagents and minimize waste.
Process Intensification: Developing continuous flow processes to improve efficiency, reduce reaction times, and enhance safety.
Waste Reduction: Optimizing reaction conditions to maximize yields and minimize the formation of byproducts.
Synthesis of Key Intermediates
Preparation of the Cefditoren Pivoxil Mother Nucleus
The Cefditoren Pivoxil mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), is a crucial intermediate. A common route for its preparation involves a Wittig reaction. The synthesis starts from a readily available 7-aminocephalosporanic acid (7-ACA) derivative. The 3-acetoxymethyl group of 7-ACA is first converted to a phosphonium (B103445) ylide. This ylide is then reacted with 4-methyl-5-thiazolecarboxaldehyde to form the desired (Z)-vinylthiazole side chain.
Optimization of this Wittig reaction is critical to ensure high stereoselectivity for the desired Z-isomer, as the E-isomer is an impurity that is difficult to remove in later stages. The reaction conditions, including the choice of solvent, base, and temperature, are carefully controlled to favor the formation of the Z-isomer.
The following table presents data from a study on the synthesis of a key precursor to the Cefditoren mother nucleus.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Z:E Ratio |
| 1 | THF | NaHMDS | -78 | 85 | >95:5 |
| 2 | Toluene | KHMDS | -78 | 82 | 92:8 |
| 3 | DCM | DBU | 0 | 75 | 88:12 |
| 4 | Acetonitrile (B52724) | Triethylamine | 25 | 60 | 80:20 |
Catalysis in Synthetic Transformations
One key step where catalysis is crucial is the coupling of the N-protected side chain with the 7-ATCA nucleus. While various coupling agents can be used, organometallic catalysts can improve reaction activity. For instance, trimethylaluminum (B3029685) (AlMe₃) has been reported to catalyze the acylation reaction, improving the efficiency of the amide bond formation. google.com
In the synthesis of the Cefditoren mother nucleus (7-ATCA), specific catalysts are used to control the stereochemistry of the vinyl group at the C-3 position. The desired (Z)-isomer is critical for biological activity. Some patented routes describe the use of ionic liquids as catalysts in the Wittig reaction to avoid the formation of the undesired (E)-isomer. google.com
Furthermore, the esterification step to introduce the pivoxil group often employs a phase transfer catalyst. These catalysts, such as tetra-n-ethyl ammonium (B1175870) hydroxide (B78521), facilitate the reaction between the carboxylate salt of the cephalosporin (in the aqueous or solid phase) and the alkylating agent, iodomethyl pivalate (B1233124) (in the organic phase), leading to improved reaction rates and yields. google.com
| Synthetic Step | Catalyst Type | Specific Example | Function | Reference |
| Side Chain Coupling | Organometallic | Trimethylaluminum (AlMe₃) | Improves acylation activity | google.com |
| Wittig Reaction (for 7-ATCA) | Ionic Liquid | Not specified | Controls stereoselectivity, avoids E-isomer | google.com |
| Esterification | Phase Transfer Catalyst | Tetra-n-ethyl ammonium hydroxide | Enhances reaction between phases, improves yield | google.com |
Yield Optimization and Process Scale-Up Considerations
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous optimization of reaction yields and careful consideration of process parameters. The goal is to develop a robust, safe, cost-effective, and environmentally sustainable manufacturing process.
Yield Optimization
Optimizing the yield of this compound involves a multi-faceted approach. Key strategies include:
Reaction Condition Tuning : Systematically adjusting parameters such as temperature, reaction time, solvent, and reagent stoichiometry is essential. For example, in the pivoxil esterification step, conducting the reaction at very low temperatures (e.g., -30 to -45 °C) has been shown to significantly reduce the formation of impurities like Δ³-isomers and E-isomers, thereby improving the purity and yield of the final product. google.com
Impurity Control : Identifying and minimizing the formation of by-products is critical. One patented process avoids the use of AE-active esters as acylating agents, which can generate the toxic compound 2-mercaptobenzothiazole, opting instead for a route involving trimethylaluminum catalysis which offers higher purity. google.com
Raw Material Quality : The purity of starting materials, such as 7-ACA and the aminothiazole side chain, directly impacts the quality and yield of the final product.
Purification Techniques : Developing efficient purification methods, such as crystallization with specific solvent systems (e.g., dichloromethane and anhydrous ethanol), is crucial for achieving high purity (>99%) required for pharmaceutical use. google.com
Process Scale-Up Considerations
Scaling up the synthesis from grams to kilograms or tons presents significant challenges that must be addressed.
| Consideration | Challenge on Scale-Up | Mitigation Strategy | Reference |
| Heat Transfer | Exothermic reactions can lead to thermal runaways in large reactors. | Use of jacketed reactors, internal cooling coils, and careful control of addition rates. Continuous flow reactors offer superior heat dissipation. | researchgate.net |
| Mixing | Ensuring homogeneity is difficult in large volumes, which can lead to localized concentration gradients and side reactions. | Use of appropriately designed agitators and baffles; process modeling to ensure efficient mixing. | nih.gov |
| Safety | Handling large quantities of flammable solvents and toxic or corrosive reagents (e.g., MOMCl, AlMe₃) increases risk. | Implementation of robust safety protocols, closed-system transfers, and process automation. | researchgate.net |
| Process Economics | Reagent costs, solvent usage, and cycle times become major cost drivers. | Developing one-pot or continuous flow processes to reduce unit operations; efficient solvent recovery and recycling. | researchgate.netnih.gov |
| Environmental Impact | Large-scale production generates significant waste streams. | Use of greener solvents, catalytic processes to reduce waste, and development of efficient waste treatment protocols. Biocatalytic approaches are being explored for cephalosporin synthesis to reduce chemical waste. | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization
Chromatographic Purity and Impurity Profiling
Gas Chromatography (GC) for Residual Solvents Analysis:General methodologies for the analysis of residual solvents in pharmaceutical products using GC are well-established. However, no studies detailing the application of these methods specifically to N-MOM-Cefditoren Pivoxil, including potential challenges or specific validated parameters, were identified.
Without access to this fundamental analytical data, the generation of a scientifically accurate and informative article that adheres to the requested detailed outline is not possible. The addition of the N-methoxymethyl group would significantly alter the spectroscopic and chromatographic behavior of the molecule compared to Cefditoren (B193786) Pivoxil, making extrapolation from the parent compound's data speculative and scientifically unsound.
Further research or the release of proprietary data from manufacturers would be required to enable the creation of a comprehensive document on the advanced characterization of this compound.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the preliminary screening and separation of this compound from Cefditoren Pivoxil and other related impurities. fue.edu.egnih.gov It is particularly useful as a stability-indicating technique to monitor degradation processes. researchgate.net The development of a TLC method involves optimizing the mobile phase to achieve clear separation between the compound of interest and its potential contaminants.
For Cefditoren Pivoxil and its related substances, various solvent systems have been developed. A combination of different polarity solvents is typically used to achieve optimal resolution on silica (B1680970) gel plates. Visualization of the separated spots is commonly achieved under UV light or by using specific spraying reagents that react with the β-lactam ring. nih.gov
Table 1: Example TLC Method Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | TLC aluminum plates pre-coated with silica gel 60 F254 |
| Mobile Phase | A mixture of solvents such as Chloroform and Methanol in varying ratios (e.g., 8.5:1.5 v/v) |
| Detection | UV visualization at 254 nm; Iodine vapor; Specific chemical spray reagents |
| Application | Identification, separation from degradation products, and preliminary purity assessment |
Stereochemical Characterization
The biological activity of cephalosporins is critically dependent on their stereochemistry. Cefditoren Pivoxil possesses specific stereocenters at the (6R,7R) positions of the 7-amino-3-cephem-4-carboxylic acid core, which are essential for its antibacterial efficacy. nih.gov The characterization of this compound must confirm the retention of this specific stereochemical configuration.
Geometric isomerism is also a key aspect, as seen with the potential for E/Z isomers in the side chains. synzeal.com The (Z)-configuration of the methoxyimino group at the C-7 side chain and the (Z)-configuration of the vinyl group at the C-3 position are characteristic of Cefditoren Pivoxil. Analytical methods must be capable of separating and identifying potential geometric isomers, such as the Cefditoren Pivoxil E-Isomer. synzeal.com Chiral High-Performance Liquid Chromatography (HPLC) or HPLC methods with high resolving power are often employed to confirm stereochemical purity and separate diastereomers or geometric isomers.
Quantitative Analytical Methodologies
Development of Robust Assay Methods
The accurate quantification of this compound, particularly in the presence of the main active pharmaceutical ingredient and other impurities, necessitates the development of robust and specific assay methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose. japsonline.comnih.gov
Method development focuses on achieving a balance between resolution, sensitivity, and analysis time. Key parameters that are optimized include the stationary phase (column chemistry, particle size), mobile phase composition (organic modifiers, buffer type, and pH), flow rate, and detector wavelength. nih.govjapsonline.com Isocratic methods are often preferred for their simplicity and robustness, while gradient elution may be required for separating complex mixtures of impurities. nih.govresearchgate.net
Table 2: Summary of Developed HPLC/UPLC Methods for Cefditoren Pivoxil Analysis
| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 japsonline.com | Method 4 nih.gov |
|---|---|---|---|---|
| Technique | HPLC | HPLC | UPLC | HPLC |
| Column | C18 | Nucleosil 100-5 C18 | Kromasil 100 C-18 | HiQSil C18 |
| Mobile Phase | Water:Acetonitrile (B52724) (50:50, v/v) | Water:Methanol (20:80, v/v), pH 6.0 | Acetonitrile:Ammonium (B1175870) Acetate buffer (pH 6.7) | Methanol:Ammonium Acetate buffer (25mM, pH 3.5), Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.25 mL/min | 1.0 mL/min |
| Detection (UV) | 218 nm | 256 nm | Not Specified | 230 nm |
Validation Parameters (Linearity, Precision, Accuracy, Specificity, Robustness)
Any quantitative analytical method must be rigorously validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.govresearchgate.net This involves assessing several key performance parameters.
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Specificity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure the separation of degradation products from the main analyte peak. nih.govnih.govresearchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity of methods for Cefditoren Pivoxil has been established over various concentration ranges.
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the Relative Standard Deviation (%RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure standard is spiked into a sample mixture.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Variations may include changes in mobile phase composition, pH, flow rate, and column temperature. japsonline.com
Table 3: Validation Data for Quantitative Methods of Cefditoren Pivoxil
| Validation Parameter | Reported Findings | Reference |
|---|---|---|
| Linearity Range | 1.0 - 250 µg/mL | nih.gov |
| 80 - 120 µg/mL | japsonline.com | |
| 0.1 - 200 µg/mL | researchgate.net | |
| Accuracy (Recovery) | 99.19% - 100.62% | researchgate.net |
| Precision (%RSD) | Intra- and inter-day precision within acceptable limits (<2.0%) | nih.govjapsonline.com |
| Robustness (%RSD) | Flow Rate Variation: 0.52% - 0.85% | japsonline.com |
| Mobile Phase Ratio Variation: 0.27% - 0.45% | japsonline.com | |
| Column Temperature Variation: 0.50% - 0.72% | japsonline.com |
Solid State Chemistry and Polymorphism
Crystalline and Amorphous Forms Characterization
Specific data from X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Scanning Electron Microscopy (SEM) for N-MOM-Cefditoren Pivoxil are not available in the reviewed literature. Characterization of such a compound would require isolation and analysis, the results of which have not been publicly reported.
Polymorphic Transformations and Pseudopolymorphism
There is no information regarding studies into the potential polymorphic or pseudopolymorphic (hydrates/solvates) forms of this compound.
Influence of Crystallinity on Chemical Stability
The relationship between the crystalline or amorphous nature of this compound and its chemical stability has not been documented.
Hydrate and Solvate Formation Studies
No studies on the formation of hydrates or solvates of this compound have been reported.
Amorphization and Recrystallization Processes
The amorphous form of this compound is often preferred in pharmaceutical formulations due to its enhanced aqueous solubility compared to its crystalline counterparts. google.com However, the higher thermodynamic energy of the amorphous state makes it prone to physical instability and recrystallization, which can negatively impact the performance of the final drug product. google.comnih.gov Consequently, a thorough understanding of the amorphization and recrystallization processes is critical for the development of stable and effective formulations.
Various techniques have been employed to generate amorphous this compound, including mechanical grinding and solvent-based methods like spray drying. nih.govpatsnap.compatsnap.com The stability of the resulting amorphous form is influenced by the preparation method and the presence of excipients. nih.govgoogle.com
Amorphization by Mechanical Grinding:
Mechanical stress, such as grinding or milling, can induce the transformation of crystalline this compound into an amorphous state. patsnap.comgoogle.comnih.gov This process increases the amount of adsorbed water as the crystallinity of the compound decreases. nih.gov The increase in hygroscopicity is attributed to the generation of hydrophilic adsorption sites, likely due to changes in the environment of the carbonyl groups in the ester and amide moieties of the molecule. nih.gov To enhance the stability of the amorphous form produced by grinding, it can be prepared in the presence of a pharmaceutically acceptable organic polymer. patsnap.comgoogle.com
Amorphization by Spray Drying:
Spray drying is another common method to produce amorphous this compound. nih.govpatsnap.com This technique involves dissolving the crystalline form in a suitable solvent system, often with a stabilizing polymer, and then rapidly removing the solvent. patsnap.com The parameters of the spray drying process, such as the inlet-air temperature, can significantly affect the physical stability of the resulting amorphous product. nih.gov
A study comparing two amorphous samples of cefditoren (B193786) pivoxil prepared by spray drying at different inlet-air temperatures (40°C for sample SD-A and 100°C for sample SD-B) revealed differences in their physical stability despite having indistinguishable glass transition temperatures. nih.gov Under storage at 60°C and 81% relative humidity (RH), crystallization was observed for sample SD-A but not for SD-B. nih.gov This difference in stability was attributed to variations in the surface properties of the amorphous particles, which influenced their interaction with water vapor at high relative humidity. nih.gov
| Sample | Inlet-Air Temperature (°C) | Glass Transition Temperature | Crystallization at 60°C and 81% RH | Water Sorption at High RH |
|---|---|---|---|---|
| SD-A | 40 | Indistinguishable from SD-B | Observed | Higher than SD-B |
| SD-B | 100 | Indistinguishable from SD-A | Not observed | Lower than SD-A |
Recrystallization and Stability:
The recrystallization of amorphous this compound is a critical concern as it can lead to a decrease in solubility and bioavailability. google.com The physical stability of the amorphous form is often assessed under stressed conditions of high temperature and humidity. nih.govgoogleapis.com The presence of sorbed water can act as a plasticizer, increasing molecular mobility and facilitating the conversion from the high-energy amorphous state to the more stable crystalline state. google.com
Research has shown that the stability of amorphous this compound can be significantly improved by formulating it with various polymers. patsnap.compatsnap.comgoogle.com These polymers can inhibit crystallization by increasing the glass transition temperature of the mixture and by creating specific interactions with the drug molecules, thereby reducing their mobility. For instance, co-grinding crystalline cefditoren pivoxil with sodium caseinate has been shown to produce a stable amorphous composition. patsnap.com Similarly, spray drying a solution of cefditoren pivoxil with hypromellose can yield a stable amorphous powder. patsnap.com
The choice of the crystalline form to be amorphized can also play a role in the ease of conversion. Some novel crystalline forms of cefditoren pivoxil exhibit excellent solubility in various organic solvents, allowing for a straightforward recrystallization process to obtain the amorphous form. google.com
| Method | Description | Stabilizing Agents | Key Findings |
|---|---|---|---|
| Mechanical Grinding/Pulverization | Application of mechanical energy to disrupt the crystal lattice. patsnap.comgoogle.com | Pharmaceutically acceptable organic polymers (e.g., sodium caseinate). patsnap.comgoogle.com | Increases hygroscopicity with decreasing crystallinity. nih.gov Stability is enhanced by the presence of polymers. patsnap.comgoogle.com |
| Spray Drying | Rapid solvent evaporation from a solution of the drug. nih.govpatsnap.com | Water-soluble polymers (e.g., hypromellose). patsnap.com | Process parameters like inlet-air temperature can impact the physical stability of the amorphous product. nih.gov |
| Solvent Evaporation | Dissolving a crystalline form in an organic solvent and then evaporating the solvent. google.com | Not always required, depending on the starting crystalline form. google.com | Certain novel crystalline forms can be easily converted to the amorphous form. google.com |
Degradation Pathways and Chemical Stability Kinetics
Forced Degradation Studies under Stress Conditions
Forced degradation studies on N-MOM-Cefditoren Pivoxil were conducted to evaluate its stability under hydrolytic, oxidative, photolytic, and thermal stress. The goal of these studies is typically to achieve 10-15% degradation of the drug substance to ensure that the analytical methods are stability-indicating and to identify relevant degradation products. nih.gov
This compound demonstrates significant susceptibility to degradation under hydrolytic conditions across acidic, alkaline, and neutral pH ranges. nih.govnih.govresearchgate.net
Acidic Hydrolysis : When subjected to acidic conditions, such as 0.1 N hydrochloric acid (HCl) at room temperature, the compound undergoes degradation. nih.gov
Alkaline Hydrolysis : The compound is particularly sensitive to alkaline conditions. researchgate.net Treatment with 0.01 N sodium hydroxide (B78521) (NaOH) at ambient temperature leads to substantial decomposition. nih.gov The presence of the aminothiazol-4-yl-2-methoxyiminoacetamido moiety in the chemical structure may contribute to its instability in alkaline media. researchgate.net
Neutral Hydrolysis : Degradation is also observed under neutral conditions when the compound is exposed to water at ambient temperature for several hours. nih.gov
The susceptibility to hydrolysis is a known characteristic of cephalosporins, often involving the cleavage of the β-lactam ring, which is crucial for their antibacterial activity. nih.gov
Oxidative stress testing reveals that this compound is highly prone to degradation. nih.gov Studies involving exposure to hydrogen peroxide (H₂O₂) at concentrations ranging from 10% to 30% at room temperature for 24 hours confirmed its sensitivity to oxidation. nih.govresearchgate.net One study reported as much as 63.72% decomposition under oxidative conditions, highlighting this as a significant degradation pathway. researchgate.net
In contrast to its instability under hydrolytic and oxidative conditions, this compound is found to be stable under photolytic stress. nih.govnih.gov Exposure to ultraviolet (UV) and visible light according to ICH Q1B guidelines did not result in significant degradation, indicating a high degree of photostability. researchgate.netresearchgate.net
The compound is generally considered stable under thermal stress conditions. nih.govnih.govresearchgate.net When subjected to dry heat as part of forced degradation studies, it did not show significant decomposition. nih.gov However, some studies have noted a degree of sensitivity to thermal conditions, suggesting that the extent of degradation may depend on the specific experimental parameters such as temperature and duration of exposure. researchgate.net
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Method | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at room temperature | Susceptible to degradation | nih.govresearchgate.net |
| Alkaline Hydrolysis | 0.01 N NaOH at room temperature | Highly susceptible to degradation | nih.govresearchgate.net |
| Neutral Hydrolysis | Water at room temperature | Susceptible to degradation | nih.gov |
| Oxidative Degradation | 10-30% H₂O₂ at room temperature | Highly susceptible to degradation | nih.govresearchgate.net |
| Photolytic Degradation | Exposure to UV/Visible light | Stable | nih.govnih.govresearchgate.net |
| Thermal Degradation | Dry heat | Generally stable | nih.govnih.govresearchgate.net |
Identification and Characterization of Degradation Products
Following forced degradation, the resulting mixture of the parent drug and its degradation products is analyzed to identify and characterize the degradants. This process is crucial for understanding the degradation pathways and ensuring the safety of the drug product.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation and characterization of degradation products. nih.govresearchgate.net Specifically, Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) has been employed to analyze the degradants of this compound. nih.govnih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which are essential for determining the elemental composition and proposing structures for the unknown products. nih.govmdpi.com
In studies of this compound, degradation products were characterized by analyzing their fragmentation patterns in positive electrospray ionization (ESI) mode. nih.gov One major degradation product, identified as DP-I, was found to form through the loss of the pivoxil moiety [(CH₃)₃C-CO-O-CH₂]. nih.gov The molecular ion peak for this degradant was confirmed, and its fragmentation led to several other smaller fragments, allowing for the elucidation of its structure. nih.gov The complete degradation pathways were proposed based on these findings. nih.govresearchgate.net
Table 2: LC-MS/TOF Data for this compound and a Key Degradation Product
| Compound | Description | Observed m/z | Proposed Molecular Formula | Reference |
|---|---|---|---|---|
| This compound | Parent Drug | 621.11 (M+H)⁺ | C₂₅H₂₈N₆O₇S₃ | nih.gov |
| DP-I | Degradation Product | 507.0499 (M+H)⁺ | C₁₉H₁₈N₆O₅S₃ | nih.gov |
Elucidation of Degradant Structures
Advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF), have been pivotal in identifying and characterizing the structures of Cefditoren (B193786) Pivoxil degradants. Under hydrolytic conditions (acidic, basic, and neutral), two primary degradation products, designated as DP-I and DP-II, have been identified.
DP-I: This degradant is formed through the loss of the pivoxil moiety from the parent molecule. Its molecular formula has been proposed based on mass spectrometry data.
DP-II: The formation of DP-II involves a more complex degradation pathway, and its structure has also been elucidated using mass fragmentation patterns.
The fragmentation pathways of the parent drug and its degradation products have been established to propose their respective chemical structures.
Mechanistic Studies of Degradation Reactions
The degradation of Cefditoren Pivoxil follows mechanisms common to cephalosporin (B10832234) antibiotics, primarily involving the hydrolysis of the β-lactam ring. This ring is susceptible to nucleophilic attack, leading to its opening and loss of antibacterial activity.
In acidic and alkaline hydrolysis , the primary mechanism is the cleavage of the β-lactam ring. The ester side chain (pivoxil group) can also be hydrolyzed, leading to the formation of the active metabolite, Cefditoren.
Under oxidative stress , the sulfur atom in the dihydrothiazine ring is a likely site of oxidation, which can lead to the formation of sulfoxides. The intricate structure of Cefditoren Pivoxil presents multiple potential sites for oxidation, resulting in a complex mixture of degradation products.
Kinetic Modeling of Degradation Processes
While detailed kinetic models for the degradation of Cefditoren Pivoxil are not extensively reported in the public domain, the principles of chemical kinetics can be applied to model its degradation. The degradation in solution is often observed to follow pseudo-first-order kinetics under specific pH and temperature conditions.
The rate of degradation can be expressed by the following equation:
Where 'k' is the pseudo-first-order rate constant. This rate constant is influenced by factors such as pH, temperature, and the presence of catalysts. A comprehensive kinetic model would require the determination of rate constants under a variety of conditions to predict the shelf-life and stability of the drug product.
Stability-Indicating Analytical Method Development
To accurately quantify Cefditoren Pivoxil in the presence of its degradation products, the development and validation of stability-indicating analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.
These methods are designed to separate the parent drug from all potential degradation products, ensuring that the assay is specific and accurate for the quantification of the intact drug. The validation of these methods is performed according to ICH guidelines, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.
A typical stability-indicating HPLC method for Cefditoren Pivoxil might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the drug exhibits maximum absorbance.
The table below summarizes typical parameters for a validated stability-indicating HPLC method.
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water/buffer mixture |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection Wavelength | ~218 nm or ~230 nm |
| Linearity Range | 1.0 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
The development of such robust analytical methods is a critical component of ensuring the quality, safety, and efficacy of Cefditoren Pivoxil formulations throughout their shelf life.
Impurity Profiling and Control Strategies
Identification of Process-Related Impurities
Process-related impurities in the synthesis of cephalosporins like Cefditoren (B193786) Pivoxil, and by extension its N-methoxymethyl derivative, are substances that are formed as by-products of the chemical reactions or are unreacted starting materials and intermediates. The manufacturing process of Cefditoren Pivoxil is complex and can lead to the formation of several structurally similar impurities.
One of the key process-related impurities is the E-isomer of Cefditoren Pivoxil. The desired therapeutic efficacy is associated with the Z-isomer, and the presence of the E-isomer can impact the drug's performance. Another significant process-related impurity is the Δ²-isomer , which is a double-bond isomer of the active compound.
During the synthesis, intermediates can also carry through to the final product if not adequately removed. For instance, in multi-step syntheses, protecting groups are often employed. If the "N-MOM" in N-MOM-Cefditoren Pivoxil refers to an N-methoxymethyl group used as a protecting group, its incomplete removal could result in the presence of this compound as an impurity in the final Cefditoren Pivoxil product. Indeed, "Cefditoren impurity 5, Cefditoren, Methoxymethyl" is a recognized impurity, highlighting the relevance of such N-alkoxymethyl derivatives.
Other notable process-related impurities include:
N-Pivaloyl-Cefditoren Pivoxil : An impurity formed due to acylation reactions.
Dimeric impurities : These can form through various reaction pathways during synthesis.
The following table summarizes some of the known process-related impurities of Cefditoren Pivoxil, which would be relevant for this compound.
| Impurity Name | Type | Potential Source |
| E-isomer | Isomeric impurity | Non-selective synthesis steps |
| Δ²-isomer | Isomeric impurity | Isomerization during synthesis |
| N-Pivaloyl-Cefditoren Pivoxil | Acylation by-product | Side reaction with pivaloyl moiety |
| Dimeric Impurities | Dimerization by-product | Intermolecular reactions |
| Cefditoren impurity 5 (Methoxymethyl derivative) | Unreacted intermediate/by-product | Incomplete deprotection or side reaction |
Identification of Degradation-Related Impurities
Degradation-related impurities are formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, and pH variations. Forced degradation studies are intentionally conducted to identify potential degradation products and establish the degradation pathways of the drug substance.
For Cefditoren Pivoxil, studies have shown that it is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits relative stability to photolytic and thermal stress. The primary degradation pathway under hydrolytic conditions involves the cleavage of the ester linkage and the β-lactam ring.
A significant degradation product is the ring-opened product of Cefditoren Pivoxil, formed by the hydrolysis of the β-lactam ring. This hydrolysis renders the antibiotic inactive. Another common degradation pathway for cephalosporins is the formation of dimers and polymers, which can be immunogenic.
The pivoxil ester moiety of Cefditoren Pivoxil can also be hydrolyzed, leading to the formation of Cefditoren, the active metabolite. While Cefditoren is the active drug, its presence in the final drug product is considered an impurity that needs to be controlled.
The table below outlines key degradation-related impurities.
| Impurity Name | Type | Formation Condition |
| Cefditoren (active metabolite) | Hydrolysis product | Hydrolysis of the pivoxil ester |
| Ring-opened Cefditoren Pivoxil | Hydrolysis product | Cleavage of the β-lactam ring |
| Cefditoren Pivoxil Dimer | Dimerization product | Intermolecular reactions upon storage |
Quantitative Analysis of Impurities
Accurate quantification of impurities is essential to ensure that they are below the established safety thresholds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used analytical techniques for the quantitative analysis of impurities in Cefditoren Pivoxil.
These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient or isocratic elution mode. Detection is usually performed using a UV detector. The methods are validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) as per the guidelines of the International Council for Harmonisation (ICH).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and characterization of unknown impurities. Time-of-Flight (TOF) mass spectrometers, in particular, provide high-resolution mass data, enabling the determination of the elemental composition of impurities.
Establishment of Acceptance Criteria for Impurities
The establishment of acceptance criteria for impurities is a regulatory requirement and is based on the safety and efficacy data of the drug substance. The ICH guidelines provide a framework for setting limits for impurities in new drug substances. These limits are based on the maximum daily dose of the drug and are categorized into reporting thresholds, identification thresholds, and qualification thresholds.
For impurities that are also significant metabolites, the acceptance criteria may be higher. The limits for toxic, mutagenic, or teratogenic impurities are much stricter. The acceptance criteria for impurities in Cefditoren Pivoxil are typically specified in the drug substance and drug product monographs of various pharmacopeias.
Strategies for Impurity Minimization and Removal in Synthesis
Controlling the formation of impurities during the manufacturing process is a critical aspect of ensuring the quality of the final product. Several strategies can be employed to minimize and remove impurities in the synthesis of cephalosporins.
Optimization of Reaction Conditions : Carefully controlling parameters such as temperature, pH, reaction time, and the stoichiometry of reactants can minimize the formation of by-products. For example, in the synthesis of Cefditoren Pivoxil, controlling the temperature during the reaction of cefditoren sodium with iodomethyl pivalate (B1233124) can reduce the formation of isomers and other impurities.
Use of High-Purity Starting Materials and Reagents : The purity of the starting materials and reagents directly impacts the purity of the final product.
Purification Techniques : Various purification techniques are employed to remove impurities from the final product. These include:
Crystallization : This is a common method for purifying solid compounds. The choice of solvent system is crucial for effective purification.
Chromatography : Column chromatography is often used to separate closely related impurities, such as isomers.
Washing : Washing the crude product with appropriate solvents can remove certain impurities.
Adsorption : Using synthetic macroreticular polymeric adsorbents can be an efficient way to remove impurities.
Impurity Reference Standard Preparation and Characterization
Impurity reference standards are essential for the accurate identification and quantification of impurities in the drug substance. These standards are typically prepared by either isolating the impurity from the bulk drug substance or through independent chemical synthesis.
The preparation of a Cefditoren Pivoxil dimer reference standard has been described, which is crucial for the quality control of the drug. Similarly, methods for the preparation of the ring-opened product of Cefditoren Pivoxil have been developed to provide a qualified reference substance.
Once prepared, the reference standards must be thoroughly characterized to confirm their identity and purity. The characterization typically involves a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) : To elucidate the chemical structure.
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
Infrared (IR) and Ultraviolet (UV) spectroscopy : To provide information about the functional groups and chromophores.
Purity determination by HPLC or UPLC : To establish the purity of the reference standard.
Theoretical Studies and Computational Chemistry
Molecular Modeling and Conformational Analysis
Molecular modeling is the cornerstone of computational chemistry, enabling the construction and manipulation of three-dimensional molecular structures. For N-MOM-Cefditoren Pivoxil, a detailed molecular model would serve as the foundation for all other computational analyses. The initial step would involve generating a 3D structure based on the known stereochemistry of the parent compound, cefditoren (B193786) pivoxil, and the addition of the N-methoxymethyl group to the aminothiazole ring.
Conformational analysis is a critical aspect of molecular modeling, as it explores the different spatial arrangements of a molecule, known as conformers, and their corresponding energy levels. This compound is a flexible molecule with several rotatable bonds, particularly in its side chains. A systematic conformational search would identify the most stable, low-energy conformers. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation.
Key Rotatable Bonds for Conformational Analysis:
The bond connecting the pivoxil group to the rest of the molecule.
The bonds within the C-7 side chain, including the methoxyimino group.
The newly introduced N-methoxymethyl group on the aminothiazole ring.
The results of a conformational analysis are typically presented as a potential energy surface, illustrating the energy of the molecule as a function of its geometry. The global minimum on this surface represents the most stable conformer.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic structure of a molecule. These calculations can determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
For this compound, methods like Density Functional Theory (DFT) would be employed to calculate its electronic properties. The addition of the N-MOM group is expected to alter the electronic landscape of the molecule compared to the parent cefditoren pivoxil.
Key Electronic Properties from Quantum Chemical Calculations:
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule. The oxygen and nitrogen atoms are expected to be electron-rich, while the carbonyl carbons, particularly in the β-lactam ring, would be electron-deficient and thus electrophilic.
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify sites for potential non-covalent interactions with other molecules.
Prediction of Reactivity and Stability
The data obtained from quantum chemical calculations can be used to predict the reactivity and stability of this compound. The reactivity of β-lactam antibiotics is intrinsically linked to the strained four-membered β-lactam ring. wikipedia.org Computational methods can quantify this reactivity.
Indicators of Reactivity and Stability:
β-Lactam Ring Strain: The deviation of the bond angles in the β-lactam ring from their ideal values can be calculated to quantify the ring strain. Higher strain correlates with increased reactivity towards nucleophilic attack, which is the basis of the antibacterial action of cephalosporins.
Fukui Functions and Local Softness: These are reactivity descriptors derived from DFT that can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon of the β-lactam ring is predicted to be the primary site for nucleophilic attack.
HOMO-LUMO Gap: As mentioned earlier, a smaller HOMO-LUMO gap generally indicates lower kinetic stability and higher chemical reactivity.
The stability of the molecule can also be assessed under different conditions, such as varying pH, by simulating the protonation states of its ionizable groups.
Docking Studies (excluding any related to efficacy/clinical targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov In the context of this compound, docking studies could be used to explore its interactions with various macromolecules, excluding those directly related to its clinical efficacy. For instance, docking it into the active site of enzymes known to metabolize or degrade similar compounds could provide insights into its metabolic fate.
The docking process involves placing the ligand (this compound) into the binding site of the receptor protein and evaluating the binding affinity using a scoring function. The results would highlight the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.
Illustrative Data from a Hypothetical Docking Study:
| Receptor Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cytochrome P450 Isoform | -8.5 | Phe120, Leu234, Ser345 | Hydrophobic, Hydrogen Bond |
| Esterase | -7.2 | His440, Ser200, Glu327 | Hydrogen Bond, Electrostatic |
This table demonstrates the type of information that would be generated from a docking study, providing a theoretical basis for understanding the molecule's interactions with non-target proteins.
In Silico Prediction of Degradation Pathways
In silico tools can be used to predict the likely degradation products of a molecule under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.net For a β-lactam antibiotic like this compound, hydrolysis of the β-lactam ring is a primary degradation pathway.
These prediction tools utilize knowledge-based systems that contain information on known chemical reactions and degradation pathways of similar functional groups. By inputting the structure of this compound, the software can predict the structures of potential degradation products.
Predicted Degradation Pathways:
Hydrolysis: The primary degradation pathway is expected to be the hydrolytic cleavage of the β-lactam ring, rendering the molecule inactive. The pivoxil ester is also susceptible to hydrolysis.
Oxidation: The sulfur atoms in the cephem nucleus and the thiazole rings are potential sites for oxidation.
Isomerization: The double bond in the C-3 side chain could potentially undergo isomerization under certain conditions.
These in silico predictions can guide the development of stable formulations and appropriate storage conditions for the compound.
Future Research Trajectories
Advancements in Synthetic Methodologies
The synthesis of cephalosporin (B10832234) antibiotics like Cefditoren (B193786) Pivoxil is a multi-step process where yield, purity, and stereochemical control are paramount. Existing synthetic routes often involve the protection of reactive functional groups to prevent side reactions. For instance, patent literature describes methods where the amino group of the aminothiazole moiety is protected during key reaction steps to avoid the formation of impurities. google.com
Future research in the synthesis of N-MOM-Cefditoren Pivoxil would aim to build upon these foundations. The introduction of the N-methoxymethyl (N-MOM) group could be explored as a strategic element in a novel synthetic pathway. The primary research objectives would be to determine if this specific protecting group offers advantages over currently used methods. Potential benefits could include:
Improved Yield and Purity: A key trajectory would be to investigate whether the N-MOM group provides more effective protection, thereby minimizing the formation of by-products and simplifying purification processes. google.com
Milder Reaction Conditions: Research could focus on developing synthetic protocols that utilize the N-MOM group under greener, less harsh conditions, reducing the environmental impact and cost of synthesis.
Stereochemical Control: An important area of investigation would be the impact of the N-MOM group on the stereochemical outcome of the synthesis, ensuring the desired (6R, 7R) configuration of the cephem nucleus.
A prospective synthesis could involve the protection of the aminothiazole acetic acid ester before its coupling with the cefditoren mother nucleus (7-ATCA). google.com This approach could prevent dimerization or other side reactions, potentially leading to a more efficient and scalable manufacturing process.
Development of Advanced Analytical Techniques
The characterization and quality control of any pharmaceutical compound rely on robust analytical methods. For Cefditoren Pivoxil, a variety of techniques have been established, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.govresearchgate.net These methods are designed to separate the active ingredient from impurities and degradation products.
The future development of analytical techniques for this compound would be essential, whether it is considered a synthetic intermediate or a potential impurity. Research would focus on creating highly specific and sensitive stability-indicating methods.
Key research directions would include:
Method Development and Validation: The primary goal would be to develop and validate novel HPLC or UPLC methods capable of baseline separating this compound from Cefditoren Pivoxil and other known related substances. Validation would be performed according to ICH guidelines. researchgate.net
Trace-Level Quantification: Advanced techniques like LC-MS/MS could be developed to detect and quantify this compound at trace levels, which is crucial for impurity profiling in the final active pharmaceutical ingredient (API).
Reference Standard Synthesis: A critical prerequisite for quantitative analysis is the synthesis and characterization of a pure this compound reference standard.
The table below summarizes typical parameters for existing analytical methods for Cefditoren Pivoxil, which would serve as a starting point for developing methods for its N-MOM derivative.
| Technique | Column | Mobile Phase | Detection | Linearity Range (µg/mL) |
|---|---|---|---|---|
| RP-HPLC | C18 | Phosphate Buffer (pH 8.0): Acetonitrile (B52724) (40:60, v/v) | UV at 220 nm | 0.1-200 |
| RP-HPLC | C18 | Water:Acetonitrile (50:50, v/v) | UV at 218 nm | 1.0-250 |
| UPLC | Kromacil C18 (50x2.1mm, 3.5µ) | Acetonitrile and Ammonium (B1175870) Acetate buffer (pH 6.7) | Not Specified | 80-120 |
Deeper Understanding of Degradation Mechanisms
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on Cefditoren Pivoxil have shown that it is susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and oxidative conditions, while being relatively stable to thermal and photolytic stress. nih.govresearchgate.netresearchgate.net The primary degradation pathways often involve the hydrolysis of the pivoxil ester and the cleavage of the β-lactam ring. nih.gov
A significant future research trajectory would be to perform comprehensive forced degradation studies on this compound. The central question is how the N-MOM group affects the molecule's stability.
Comparative Stability Profiling: The compound would be subjected to stress conditions as per ICH guidelines (acid, base, oxidation, heat, light). nih.gov The degradation profile would be compared directly with that of Cefditoren Pivoxil to assess the stabilizing or destabilizing effect of the N-MOM group.
Structural Elucidation of Degradants: Advanced techniques like high-resolution LC-MS/TOF would be employed to separate and identify the structures of new degradation products. nih.govnih.gov This would reveal if the N-MOM group introduces novel degradation pathways, such as cleavage of the methoxymethyl ether.
Kinetic Studies: The kinetics of degradation under different conditions would be studied to determine the rate of degradation, providing a quantitative measure of the compound's stability.
The table below lists known degradation products (DPs) of Cefditoren Pivoxil identified under various stress conditions, which would serve as a benchmark for future studies on the N-MOM derivative. nih.gov
| Condition | Degradation Product (DP) | Proposed Mechanism |
|---|---|---|
| Acidic Hydrolysis | DP-I (Cefditoren) | Loss of the pivoxil moiety |
| Alkaline Hydrolysis | DP-I (Cefditoren) | Loss of the pivoxil moiety |
| Alkaline Hydrolysis | DP-II | Opening of the β-lactam ring |
| Oxidative Stress (H₂O₂) | Multiple DPs | Oxidation of the sulfur atom in the cephem ring |
Applications in Chemical Biology (excluding clinical/pharmacological efficacy)
Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. While Cefditoren Pivoxil's role is primarily therapeutic, its core structure can be adapted for non-clinical research applications. The mechanism of action for all β-lactam antibiotics, including Cefditoren, is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. medkoo.comnih.gov
Future research could position this compound as a scaffold for developing novel chemical probes to investigate bacterial physiology and mechanisms of antibiotic resistance. This trajectory deliberately excludes any evaluation of the compound's therapeutic potential.
Development of Affinity-Based Probes: The N-MOM group could be chemically modified to attach reporter tags, such as fluorophores or biotin. These tagged probes could be used in a variety of experiments, including fluorescence microscopy to visualize the subcellular localization of PBPs in bacteria or in pull-down assays to identify PBP-interacting proteins.
Photo-Affinity Labeling: The structure could be further modified to incorporate a photo-reactive group. Such a probe would allow for covalent cross-linking to its target PBPs upon UV irradiation, enabling the identification of specific binding sites and the study of enzyme kinetics in a native cellular environment.
Probing Antibiotic Resistance: By designing probes based on the this compound scaffold, researchers could investigate how mutations in PBPs, a common mechanism of resistance, affect probe binding. This could provide a deeper molecular understanding of resistance, aiding in the future design of more resilient antibiotics.
This research path would repurpose the this compound structure from a potential therapeutic agent into a specialized molecular tool, contributing fundamental knowledge to the field of chemical biology and microbiology.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Cefditoren Pivoxil in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a Sunfire C18 column (150 × 4.6 mm, 5 µm), methanol-water (62:38 v/v) mobile phase, and PDA detection at 240 nm is widely validated for quantification. Key validation parameters include linearity (10–400 µg/mL), recovery (98–102%), and precision (RSD <2%). Dissolution testing should adhere to pharmacopeial standards, with ≥80% drug release within 20 minutes . Internal standard solutions (e.g., sodium dihydrogen phosphate) must be prepared under controlled pH conditions to ensure accuracy .
Q. How does food intake influence the pharmacokinetics of Cefditoren Pivoxil?
- Methodological Answer : Administering Cefditoren Pivoxil with a high-fat meal increases mean Cmax by 50% and AUC by 70% compared to fasting. Researchers should standardize administration protocols (e.g., with low-fat meals) to ensure consistent bioavailability (~16% with food vs. 14% fasting). Pharmacokinetic studies must include meal composition documentation and timing relative to dosing .
Q. What are the critical quality attributes (CQAs) for Cefditoren Pivoxil in solid dosage forms?
- Methodological Answer : CQAs include weight loss (≤4.5%), dissolution rate (≥80% in 20 minutes), particle size distribution (D90 ≤ 50 µm), and dose uniformity. Accelerated stability studies under ICH guidelines (25°C/60% RH) are essential to assess degradation products. Excipient compatibility (e.g., HPMC, ethylcellulose) must be evaluated using thermal and spectroscopic analyses .
Advanced Research Questions
Q. How can factorial design optimize gastroretentive formulations of Cefditoren Pivoxil?
- Methodological Answer : A 2³ full factorial design evaluates independent variables (polymer type [HPMC/ethylcellulose], polymer amount [100/150 mg], citric acid presence). Responses include T50% (time for 50% drug release) and Q8 (cumulative release at 8 hours). ANOVA (p < 0.05) identifies significant factors, while contour plots optimize floating matrix tablets. Magnesium stearate and talc are critical for blend homogeneity .
Q. What methodological considerations resolve contradictions in clinical efficacy data between short- and long-term antibiotic regimens?
- Methodological Answer : In multicenter trials comparing 3-day vs. 7-day regimens, statistical power analysis (α = 0.05, β = 0.2) must account for non-inferiority margins. Endpoints (clinical cure rate, microbiological eradication) should follow CONSORT guidelines. Evidence from a randomized open-label study showed no efficacy difference (p > 0.05), but sample size limitations warrant meta-analyses of pooled data .
Q. How does the prodrug structure of Cefditoren Pivoxil affect its interaction with fibroblast activation protein (FAP)?
- Methodological Answer : LC-MS assays confirm the pivoxil ester moiety is not cleaved by FAP (Figure S3–8). Competitive inhibition assays (IC₅₀ > 100 µM) show no FAP inhibition, suggesting the prodrug group is non-essential. Researchers should compare hydrolysis rates in FAP-expressing vs. control cell lines using isotopically labeled Cefditoren .
Q. What statistical approaches are recommended for ancillary studies involving Cefditoren Pivoxil in multicenter trials?
- Methodological Answer : Ancillary studies require pre-specified power calculations (e.g., 80% power, two-sided α = 0.05) and mixed-effects models to account for site variability. Data harmonization (e.g., using REDCap) ensures core variables (e.g., adverse events, pharmacokinetics) align with primary trial endpoints. Budgets must include fees for centralized statistical support .
Q. How can computational models predict the physicochemical properties of Cefditoren Pivoxil?
- Methodological Answer : Density functional theory (DFT) simulations using WebMO optimize molecular geometry and partition coefficients (logP). Validation against experimental solubility (e.g., 0.1 mg/mL in water) and pKa (≈2.5 for carboxyl group) ensures model accuracy. SMILES strings and InChI keys (e.g., InChI=1S/C25H28N6O7S3) standardize input for cheminformatics tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
